4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran
Description
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran is a benzofuran derivative characterized by a methoxy-substituted benzofuran core, a methyl group at position 2, and a 3-nitrophenyl substituent at position 3.
Properties
CAS No. |
922140-88-3 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4,6-dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran |
InChI |
InChI=1S/C17H15NO5/c1-10-16(11-5-4-6-12(7-11)18(19)20)17-14(22-3)8-13(21-2)9-15(17)23-10/h4-9H,1-3H3 |
InChI Key |
SLROBDSXXFCUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4,6-Dimethoxy-2-methyl-3-(3-aminophenyl)benzofuran.
Substitution: Formation of halogenated derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in developing new compounds with desired properties.
Biology
Research has indicated potential antimicrobial and antifungal properties of this compound. The presence of methoxy and nitro groups enhances its biological activity, making it a candidate for developing new antimicrobial agents. Studies have shown that benzofuran derivatives exhibit significant activity against various microbial strains .
Medicine
The compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases . The mechanism of action involves the reduction of the nitrophenyl group to form an amine, which can interact with biological macromolecules such as proteins and nucleic acids. This interaction may inhibit key enzymes or disrupt cellular processes, contributing to its pharmacological effects .
Antimicrobial Activity
A study conducted on various benzofuran derivatives demonstrated that compounds with nitro and methoxy groups exhibited enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that modifications to the benzofuran structure could significantly influence biological efficacy .
Anticancer Properties
In vitro studies have shown that 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran exhibits cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia), HepG2 (hepatocellular carcinoma), and HT-29 (colorectal cancer). The growth inhibition ratios were calculated based on varying concentrations of the compound, demonstrating promising potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran with three analogs:
Key Observations:
- Electronic Effects : The nitro group in the main compound enhances electron-withdrawing character compared to the electron-donating methyl group in 4,6-Dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran. This difference may influence solubility and reactivity in synthetic applications.
- Crystal Packing : The sulfinyl group in 5-Bromo-2,4,6-trimethyl-3-(3-methyl-phenylsulfinyl)-1-benzofuran facilitates C–H⋯O hydrogen bonding and π–π interactions, forming a 3D network . Similar packing may occur in the nitro analog but remains unreported.
Biological Activity
Overview
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran, with the CAS number 922140-88-3, is a member of the benzofuran family, characterized by its complex structure featuring methoxy and nitrophenyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO5 |
| Molecular Weight | 313.30 g/mol |
| IUPAC Name | 4,6-dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran |
| InChI Key | SLROBDSXXFCUTO-UHFFFAOYSA-N |
| LogP | 4.856 |
The biological activity of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran is largely attributed to its structural features. The nitrophenyl group can undergo reduction to form an amine, which may interact with various biological macromolecules such as proteins and nucleic acids. This interaction could inhibit key enzymes or disrupt cellular processes, contributing to its pharmacological effects.
Antimicrobial and Antifungal Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial and antifungal activities. The presence of the methoxy and nitro groups enhances these properties, making compounds like 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran potential candidates for the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored extensively. Research has shown that various benzofuran compounds can inhibit cancer cell growth with IC50 values in the low micromolar range against several cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). While specific data for 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran is not extensively documented, its structural characteristics align with those of other active compounds in this class .
Study on Antinociceptive Properties
In a comparative study of antinociceptive agents, the aforementioned related compound was found to be effective through multiple administration routes (intraperitoneal, subcutaneous) and exhibited a dose-dependent response. The findings suggested that modifications in the benzofuran structure could lead to enhanced analgesic properties .
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain benzofuran derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment . Although direct studies on 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran are scarce, it is reasonable to hypothesize similar selectivity based on its chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
